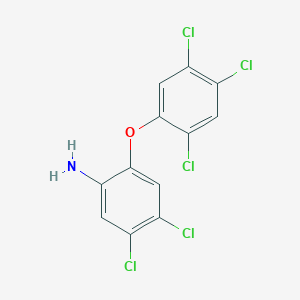
4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline
説明
4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline, also known as DACT, is a synthetic compound that belongs to the family of anilines. It is extensively used in scientific research for its various biochemical and physiological effects. DACT is synthesized using a specific method, and its mechanism of action is well understood.
作用機序
The mechanism of action of 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline is well understood. It acts by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for the biosynthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In humans, 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline has been shown to induce oxidative stress and DNA damage, which may contribute to its toxic effects.
Biochemical and Physiological Effects:
4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline has various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in human cells. It also has toxic effects on the liver and kidneys. In plants, 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline inhibits the biosynthesis of chlorophyll, which ultimately leads to the death of the plant.
実験室実験の利点と制限
4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline has several advantages for lab experiments. It is a potent herbicide and fungicide, which makes it useful for studying the effects of anilines on plants. It is also relatively easy to synthesize, which makes it readily available for research. However, 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline has several limitations. It is toxic to humans and animals, which limits its use in certain experiments. It is also not very selective, which means that it may have unintended effects on other organisms in the environment.
将来の方向性
There are several future directions for research on 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline. One area of research is to study the effects of 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline on non-target organisms in the environment. Another area of research is to develop more selective herbicides and fungicides that are less toxic to humans and animals. Finally, research could be conducted to develop new methods for synthesizing 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline that are more environmentally friendly.
科学的研究の応用
4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline is extensively used in scientific research for its various biochemical and physiological effects. It is used as a herbicide to control weeds in crops, and it is also used as a fungicide to prevent fungal infections in plants. 4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline has also been used as a research tool to study the effects of anilines on the environment and human health.
特性
IUPAC Name |
4,5-dichloro-2-(2,4,5-trichlorophenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl5NO/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDWSIXRWMMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(2,4,5-trichlorophenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



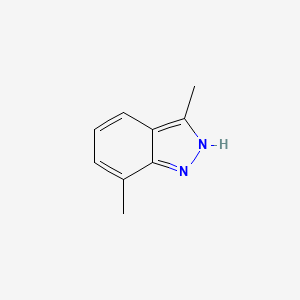
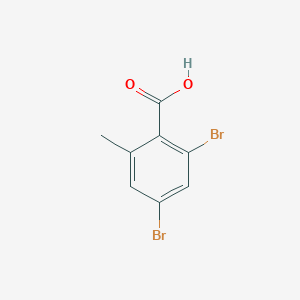
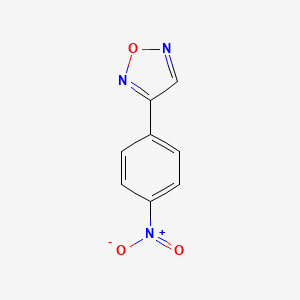
![1-(Hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B3273443.png)
![3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3273451.png)
![[1,1':3',1''-Terphenyl]-5'-amine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B3273456.png)
![N2,N2-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3273457.png)
![Methyl [2,2'-bipyridine]-4-carboxylate](/img/structure/B3273477.png)
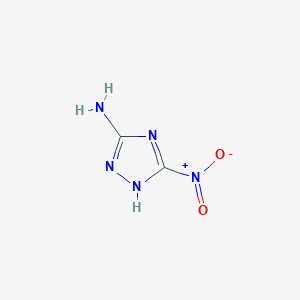



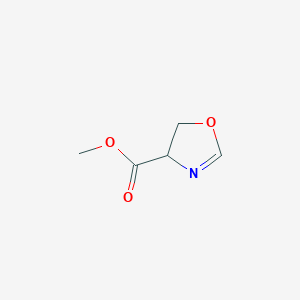
![(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B3273525.png)